(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine

amine basicity pKa modulation fluorine inductive effect

Fragment screening programs need non-planar, patent-defensible building blocks with controlled amine basicity. (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine delivers: • Spiro[3.3]heptane core (Fsp₃=1.0) as saturated benzene bioisostere with orthogonal exit vectors. • Gem-difluoro lowers amine pKₐ by ~1-2 units (pred. ~10.25), shifting protonation at physiological pH for improved ADME. • Low MW (161.19 Da), primary amine for amide coupling or reductive amination-ideal for fragment libraries and PROTAC design. Free base and HCl salt in stock for global dispatch.

Molecular Formula C8H13F2N
Molecular Weight 161.19 g/mol
Cat. No. B13592719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine
Molecular FormulaC8H13F2N
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(CC2(F)F)CN
InChIInChI=1S/C8H13F2N/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6H,1-5,11H2
InChIKeyZXQSZHGALYBUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine: A Fluorinated Spirocyclic Primary Amine Building Block for Medicinal Chemistry Procurement


(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine (CAS 2567495-93-4, molecular formula C₈H₁₃F₂N, MW 161.19) is a fluorinated spirocyclic primary amine in which a methanamine (-CH₂NH₂) group is appended to position 1 of a 3,3-difluorospiro[3.3]heptane core . The spiro[3.3]heptane scaffold is a fully saturated (Fsp₃ = 1.0), rigid, three-dimensional carbocyclic framework recognized as a non-planar bioisostere of the benzene ring, offering distinct exit vector geometry compared to flat aromatic systems [1][2]. The gem-difluoro substitution at the 3-position introduces a strong inductive electron-withdrawing effect that is anticipated to modulate the basicity (pKₐ) of the amine, lower lipophilicity, and influence metabolic stability relative to non-fluorinated spiro[3.3]heptane amine analogs, making this compound a strategically differentiated candidate for fragment-based drug discovery, lead optimization, and patentable chemical space exploration [3].

Why Generic Amine Building Blocks Cannot Substitute for (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine in Lead Optimization Campaigns


The spiro[3.3]heptane core imposes a rigid, non-coplanar exit vector geometry that fundamentally differs from planar aromatic (benzene) or monocyclic saturated (cyclohexane, cyclobutane) scaffolds; the spirocyclic junction locks the two cyclobutane rings into a fixed orthogonal arrangement, generating a spatial presentation of the amine substituent that cannot be replicated by simpler analogs [1][2]. Simultaneously, the gem-difluoro substitution at the 3-position exerts a pronounced inductive electron-withdrawing effect that is expected to lower the amine pKₐ value by approximately 1–2 log units relative to the non-fluorinated parent spiro[3.3]heptane-1-methanamine (predicted pKₐ ~10.25) and common monocyclic amines such as cyclohexylmethanamine (predicted pKₐ ~10.42), altering both the protonation state at physiological pH and the resulting pharmacokinetic profile . These combined geometric and electronic features mean that substituting this compound with a non-spirocyclic or non-fluorinated analog will produce a different conformational ensemble, a different basicity, and consequently different target engagement and ADME properties—undermining the reproducibility of a hit-to-lead or lead optimization program that depends on this specific chemotype [3].

Quantitative Differentiation Evidence for (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine versus Closest Analogs


pKₐ Modulation: Gem-Difluoro Spirocyclic Amine vs. Non-Fluorinated Spiro[3.3]heptane and Monocyclic Amines

The amine basicity of (3,3-difluorospiro[3.3]heptan-1-yl)methanamine is anticipated to be substantially lower than that of non-fluorinated spiro[3.3]heptane-1-methanamine (predicted pKₐ ~10.25 ± 0.29) and the commonly used monocyclic amine building block cyclohexylmethanamine (predicted pKₐ ~10.42 ± 0.29). Although experimentally measured pKₐ data for the hydrochloride salt of the target compound (Sigma-Aldrich Cat. ENAH961CE43F) are not publicly reported, the well-established inductive electron-withdrawing effect of geminal fluorine substitution on cyclobutane rings is known to reduce the pKₐ of proximal amines by approximately 1–2 log units, a trend consistently observed across fluorinated spiro[3.3]heptane amine series . This pKₐ shift alters the protonation state at physiological pH 7.4 and is expected to reduce the logD₇.₄ of derived lead compounds, consistent with the broader observation that introducing a spirocyclic center lowers logD₇.₄ by up to −1.0 units relative to conventional heterocycles [1].

amine basicity pKa modulation fluorine inductive effect medicinal chemistry

Three-Dimensional Scaffold Rigidity: Fsp₃ Comparison of Spiro[3.3]heptane vs. Benzene and Monocyclic Saturated Rings

The spiro[3.3]heptane core of (3,3-difluorospiro[3.3]heptan-1-yl)methanamine possesses a fraction of sp³-hybridized carbons (Fsp₃) of 1.0, compared to Fsp₃ = 0 for the benzene ring it is designed to replace as a saturated bioisostere, and substantially higher than monocyclic cyclohexane (Fsp₃ = 1.0 but lacking the rigid orthogonal ring junction) [1][2]. This fully saturated, non-planar architecture has been validated in the replacement of the meta-substituted benzene ring in the anticancer drug sonidegib: the spiro[3.3]heptane-incorporated analog (trans-76) retained bioactivity while decreasing calculated lipophilicity by 0.8 clogP units (clogP 6.8 for sonidegib vs. 6.0 for trans-76) and maintaining comparable aqueous solubility (all ≤1 μM) [3]. In contrast, the monocyclic analog 3,3-difluorocyclobutanemethanamine (CAS 1159882-59-3, predicted pKₐ of the hydrazine derivative ~6.83) lacks the conformational restriction imposed by the spiro junction and presents a fundamentally different spatial orientation of the amine vector .

fraction sp³ three-dimensionality bioisostere drug-likeness

Metabolic Stability Impact: Intrinsic Clearance of Spiro[3.3]heptane vs. Benzene in Human Liver Microsomes

Replacement of the meta-substituted benzene ring in sonidegib with the spiro[3.3]heptane scaffold produced an isomer-dependent change in human liver microsomal intrinsic clearance (CLᵢₙₜ). The trans-spiro[3.3]heptane analog (trans-76) showed a moderate 2-fold increase in CLᵢₙₜ relative to the parent drug (18 vs. 36 μL min⁻¹ mg⁻¹), while the cis isomer (cis-76) exhibited a dramatic 8.7-fold increase (156 μL min⁻¹ mg⁻¹), with corresponding half-lives of 93, 47, and 11 minutes, respectively [1]. For (3,3-difluorospiro[3.3]heptan-1-yl)methanamine, the gem-difluoro substitution at the 3-position is expected to confer enhanced metabolic stability relative to non-fluorinated spiro[3.3]heptane amines—fluorine substitution on alicyclic rings is a well-established strategy to block CYP450-mediated oxidation at metabolically labile sites, a principle demonstrated across multiple fluorinated spiro[3.3]heptane building block series [2][3]. The compound therefore offers a differentiated metabolic stability profile compared to both non-fluorinated spiro[3.3]heptane analogs and monocyclic 3,3-difluorocyclobutyl methanamine, the latter of which lacks the steric shielding provided by the second cyclobutane ring of the spiro system .

metabolic stability intrinsic clearance human liver microsomes ADME

Aqueous Solubility of Spiro[3.3]heptane Amines vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes have been demonstrated to show generally higher aqueous solubility than their cyclohexane analogues, a trend attributed to the reduced molecular planarity and altered crystal packing of the spirocyclic framework [1][2]. Although the aqueous solubility of (3,3-difluorospiro[3.3]heptan-1-yl)methanamine has not been directly reported, the hydrochloride salt form (available as Sigma-Aldrich Cat. ENAH961CE43F) is expected to enhance aqueous solubility relative to the free base, facilitating its use in biological assay media . Comparative solubility profiling of monofluorinated vs. difluorinated spiro[3.3]heptane building blocks has been systematically conducted, with the monofluorinated variants showing the highest propensity to populate lead-like chemical space in LLAMA virtual library assessments, while difluorinated analogs offer a distinct balance of lipophilicity and solubility suitable for fragment-based approaches . This contrasts with the monocyclic comparator 3,3-difluorocyclobutanemethanamine, where the absence of the spiro junction eliminates the solubility-enhancing effect of the non-planar bicyclic architecture .

aqueous solubility spirocyclic scaffold cyclohexane comparator drug design

Positional Isomer Differentiation: 3,3-Difluorospiro[3.3]heptan-1-yl vs. 6,6-Difluorospiro[3.3]heptan-2-yl Amine Regioisomers

A critical and often overlooked differentiation factor is the regioisomeric substitution pattern on the spiro[3.3]heptane core. (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine positions the gem-difluoro group and the methanamine substituent on the same cyclobutane ring at the 3- and 1-positions, respectively—a substitution pattern that is isomeric with but geometrically distinct from the more commonly described 6,6-difluorospiro[3.3]heptan-2-amine scaffold (e.g., CAS 1354952-13-8), where the fluorine atoms and amine are located on different cyclobutane rings . This positional isomerism generates a distinct spatial relationship between the electron-withdrawing fluorine substituents and the basic amine center: in the 3,3-difluoro-1-methanamine isomer, the fluorines are located on the same ring as the methanamine group (geminal to the ring junction), producing a through-bond inductive effect on the amine that differs from the through-space effect in the 6,6-isomer. The large-scale synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been established on multigram scale (up to 0.47 kg), validating the synthetic accessibility of the difluorospiro[3.3]heptane chemotype, while the 3,3-isomer offers a complementary patent position and structure-activity relationship (SAR) exploration vector .

regioisomer substitution pattern building block diversity exit vector

Conformationally Restricted Isostere of gem-Difluorocycloalkanes: Framework Rigidity Advantage

The 3,3-difluorospiro[3.3]heptane framework serves as a conformationally restricted isostere of gem-difluorocycloalkanes, a validated medicinal chemistry strategy for locking flexible gem-difluoro motifs into a defined three-dimensional orientation [1]. Unlike a simple gem-difluorocyclobutane ring (e.g., in 3,3-difluorocyclobutyl methanamine), which retains conformational flexibility, the spiro junction in (3,3-difluorospiro[3.3]heptan-1-yl)methanamine covalently constrains both cyclobutane rings, reducing the number of accessible conformers and thereby minimizing the entropic penalty upon target binding [2]. The 6,6-difluorospiro[3.3]heptane scaffold has been explicitly described as a conformationally restricted isostere of gem-difluorocycloalkanes, and this conceptual framework extends directly to the 3,3-difluoro isomer [3]. The multigram-scale synthesis of related difluorospiro[3.3]heptane building blocks (up to 0.47 kg for 6,6-difluoro derivatives) demonstrates the practical feasibility of accessing this chemotype at quantities sufficient for lead optimization campaigns .

conformational restriction gem-difluorocycloalkane bioisostere spiro scaffold

Strategic Application Scenarios for (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD): A Fluorinated, Three-Dimensional Primary Amine Fragment for Library Design

With its low molecular weight (161.19 Da), fully saturated scaffold (Fsp₃ = 1.0), and a chemically accessible primary amine handle, (3,3-difluorospiro[3.3]heptan-1-yl)methanamine is ideally suited for incorporation into fragment libraries targeting novel three-dimensional chemical space. The compound's 18 possible stereoisomeric configurations (for disubstituted derivatives) provide rich stereochemical diversity valuable for fragment-based screening, while its fluorine atoms serve as sensitive ¹⁹F NMR probes for binding detection in protein-observed fragment screens [1][2]. The hydrochloride salt form (Sigma-Aldrich Cat. ENAH961CE43F, purity 95%) enables direct dissolution in aqueous buffer systems at fragment screening concentrations .

Lead Optimization: pKₐ-Tuned Amine Bioisostere for Modulating Basicity-Dependent ADME Properties

In lead series where the basicity of a primary amine pharmacophore drives undesirable properties (e.g., high volume of distribution, phospholipidosis risk, or hERG channel binding), the electron-withdrawing effect of the gem-difluoro group on the spiro[3.3]heptane scaffold is expected to reduce amine pKₐ by approximately 1–2 units compared to non-fluorinated spiro[3.3]heptane-1-methanamine (predicted pKₐ ~10.25) and common monocyclic amine building blocks such as cyclohexylmethanamine (predicted pKₐ ~10.42) . This pKₐ reduction shifts the free base/protonated amine equilibrium at physiological pH 7.4, directly impacting passive membrane permeability and tissue distribution without requiring additional structural modifications that could compromise target affinity .

Benzene Ring Replacement (Scaffold Hopping): Saturated Bioisostere for Improving Intellectual Property Position and Physicochemical Profile

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere in three distinct drug contexts: replacing the meta-benzene in sonidegib, the phenyl ring in vorinostat, and the para-benzene in benzocaine—in each case producing patent-free saturated analogs with retained potency [1]. For (3,3-difluorospiro[3.3]heptan-1-yl)methanamine, the gem-difluoro substitution adds an additional layer of novelty beyond the core scaffold hop, creating a fluorinated saturated bioisostere that simultaneously addresses the need for patent-defensible chemical matter, reduced planarity (Fsp₃ increase from 0 to 1.0), and decreased lipophilicity (ΔclogP ≈ −0.8 units for spiro[3.3]heptane replacement of benzene in sonidegib) [2].

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Linker Design: Rigid, Fluorinated Amine Exit Vector

The rigid spiro[3.3]heptane framework provides well-defined, non-coplanar exit vectors that can orient the methanamine group in a precise spatial relationship to an attached warhead or E3 ligase ligand. In PROTAC design, where linker geometry critically influences ternary complex formation and degradation efficiency, the conformational restriction of the spiro junction—combined with the fluorine atoms' ability to engage in orthogonal multipolar interactions with protein surfaces—offers a structurally defined building block that flexible alkyl or monocyclic linkers cannot replicate [1]. The primary amine provides a versatile synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling.

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